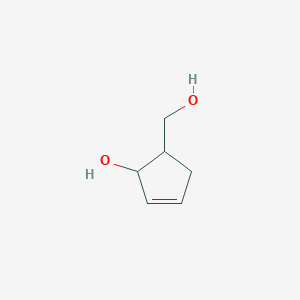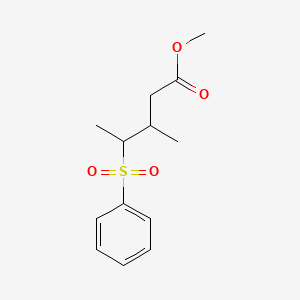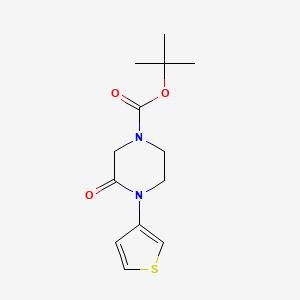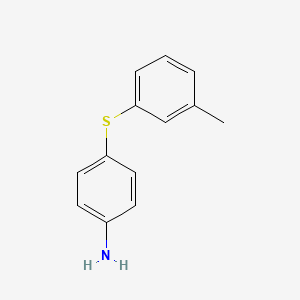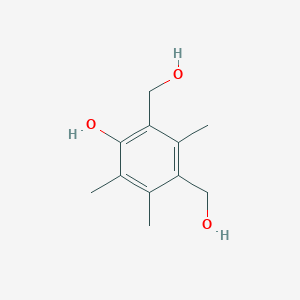![molecular formula C15H14O3 B8743221 [1,1'-Biphenyl]-2-carboxylic acid, 4'-(hydroxymethyl)-, methyl ester](/img/structure/B8743221.png)
[1,1'-Biphenyl]-2-carboxylic acid, 4'-(hydroxymethyl)-, methyl ester
描述
[1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester: is an organic compound with a complex structure that includes a biphenyl core, a carboxylic acid group, a hydroxymethyl group, and a methyl ester group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester typically involves multiple steps. One common method starts with the biphenyl compound, which undergoes a series of reactions including carboxylation, hydroxymethylation, and esterification. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced monitoring techniques helps in maintaining the consistency and quality of the product. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
化学反应分析
Types of Reactions:
Oxidation: The hydroxymethyl group in the compound can undergo oxidation to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol group under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group results in the formation of a carboxylic acid derivative, while reduction of the carboxylic acid group yields an alcohol derivative.
科学研究应用
Chemistry: In chemistry, [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology: In biological research, this compound may be used as a probe or a ligand in studies involving enzyme interactions and receptor binding. Its ability to interact with biological molecules makes it useful in understanding biochemical pathways.
Medicine: In medicine, derivatives of this compound could be explored for their potential therapeutic properties. Research may focus on its role in drug development, particularly in designing molecules that can target specific biological pathways.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility makes it suitable for various applications, including coatings, adhesives, and electronic materials.
作用机制
The mechanism of action of [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester involves its interaction with specific molecular targets. The hydroxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The biphenyl core provides a rigid structure that can fit into binding sites, affecting the overall conformation and function of the target molecules.
相似化合物的比较
[1,1’-Biphenyl]-2-carboxylic acid: Lacks the hydroxymethyl and methyl ester groups, making it less versatile in certain reactions.
4’-Hydroxymethyl-[1,1’-biphenyl]-2-carboxylic acid: Similar structure but without the methyl ester group, affecting its solubility and reactivity.
Methyl [1,1’-biphenyl]-2-carboxylate: Lacks the hydroxymethyl group, which may limit its applications in biological studies.
Uniqueness: The presence of both hydroxymethyl and methyl ester groups in [1,1’-Biphenyl]-2-carboxylic acid, 4’-(hydroxymethyl)-, methyl ester provides unique chemical properties that enhance its reactivity and versatility. These functional groups allow for a wide range of chemical modifications and interactions, making it a valuable compound in various research and industrial applications.
属性
分子式 |
C15H14O3 |
|---|---|
分子量 |
242.27 g/mol |
IUPAC 名称 |
methyl 2-[4-(hydroxymethyl)phenyl]benzoate |
InChI |
InChI=1S/C15H14O3/c1-18-15(17)14-5-3-2-4-13(14)12-8-6-11(10-16)7-9-12/h2-9,16H,10H2,1H3 |
InChI 键 |
HCRFHWQUDDECED-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CC=C1C2=CC=C(C=C2)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-iso-Propylamino-4-[4-fluoro-phenylethynyl]pyrimidine](/img/structure/B8743140.png)
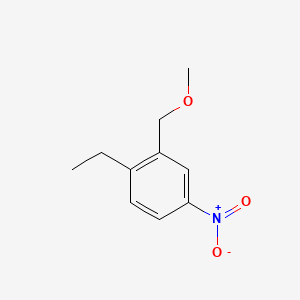
![6-Chloropyrrolo[1,2-a]pyrazine](/img/structure/B8743154.png)
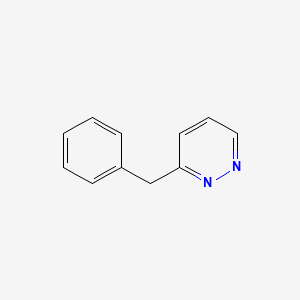
![2,2'-[Thiobis(methylene)]bis-1H-benzimidazole](/img/structure/B8743171.png)
![[1-(4-Aminobenzenesulfonyl)piperidin-4-yl]carbamic acid tert-butyl ester](/img/structure/B8743184.png)
